
1-Arachidonoyl Glycerol
Overview
Description
1-Arachidonoyl Glycerol, also known as this compound, is a useful research compound. Its molecular formula is C23H38O4 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Arachidonoyl glycerol (1-AG) is a significant endocannabinoid compound that plays a crucial role in various physiological processes through its interaction with cannabinoid receptors. This article explores the biological activity of 1-AG, including its mechanisms of action, pharmacological effects, and implications for therapeutic applications.
Overview of this compound
1-AG is an isomer of 2-arachidonoylglycerol (2-AG), both of which are derived from arachidonic acid. While 2-AG is more widely studied and recognized for its potent agonistic effects on cannabinoid receptors CB1 and CB2, 1-AG also exhibits biological activity, albeit typically at higher concentrations than 2-AG. The significance of 1-AG lies in its potential to modulate endocannabinoid signaling and influence various physiological responses.
1-AG primarily exerts its effects through the activation of cannabinoid receptors:
- CB1 Receptor Activation : 1-AG has been shown to activate CB1 receptors, which are predominantly found in the central nervous system. This activation leads to various neurophysiological effects, including modulation of neurotransmitter release and pain perception .
- Calcium Signaling : Research indicates that 1-AG can induce calcium transients in cells expressing CB1 receptors, contributing to its biological effects. However, the concentration required for effective signaling is approximately three times higher than that of 2-AG .
Pharmacological Effects
The pharmacological properties of 1-AG encompass a range of biological activities:
- Inhibition of Lipase Activity : Studies have demonstrated that 1-AG can inhibit the hydrolysis of other glycerol derivatives, suggesting a role in regulating lipid metabolism. It has been observed to inhibit the hydrolysis of [3H]2-oleoylglycerol with a pI50 value indicating significant inhibitory capacity .
- Neuroprotective Properties : There is evidence suggesting that 1-AG may offer neuroprotective benefits. For instance, compounds that modulate endocannabinoid levels, including 1-AG, have been linked to reduced neuronal damage in models of ischemic stroke .
Comparative Analysis with 2-Arachidonoyl Glycerol
Property | This compound (1-AG) | 2-Arachidonoyl Glycerol (2-AG) |
---|---|---|
Potency | Lower potency compared to 2-AG | Higher potency as a CB receptor agonist |
Receptor Affinity | Moderate | High |
Concentration for Activity | Higher required for effects | Lower required for effects |
Biological Effects | Inhibits lipase activity; neuroprotection | Analgesic; appetite stimulation |
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of 1-AG:
- Neuroprotective Effects : A study indicated that chronic morphine exposure alters endocannabinoid levels, particularly reducing 2-AG while not affecting anandamide levels. This suggests a compensatory mechanism involving other endocannabinoids like 1-AG .
- Pain Modulation : Research has shown that administration of β-caryophyllene (BCP), which inhibits monoacylglycerol lipase (MAGL), leads to increased levels of both 2-AG and potentially 1-AG. This increase correlates with analgesic effects in pain models .
- Endocannabinoid Signaling : Investigations into the dynamics between 1-AG and 2-AG reveal that the isomerization process can yield biologically active compounds that compete for binding at cannabinoid receptors, influencing overall signaling efficacy .
Scientific Research Applications
Receptor Interaction
- CB1 Receptors : 1-AG activates CB1 receptors, influencing intracellular calcium levels and modulating neurotransmitter release .
- CB2 Receptors : While less studied than CB1 interactions, 1-AG also shows potential in modulating immune responses through CB2 receptor activation .
A. Neurological Disorders
Research indicates that 1-AG may play a protective role in neurodegenerative diseases. For instance:
- Multiple Sclerosis and Alzheimer's Disease : Elevated levels of endocannabinoids like 1-AG have been associated with neuroprotection in models of multiple sclerosis and Alzheimer's disease .
- Pain Management : Its analgesic properties make it a candidate for treating chronic pain conditions by modulating pain pathways through cannabinoid receptor activation .
B. Inflammatory Conditions
1-AG has shown promise in reducing inflammation:
- Inflammatory Bowel Disease (IBD) : Studies suggest that 1-AG can mitigate symptoms of IBD by modulating immune cell activity and reducing inflammatory cytokine production .
- Sepsis : Its role in regulating inflammation during sepsis highlights its potential as a therapeutic target for managing systemic inflammatory responses .
C. Cancer Research
The endocannabinoid system, including 1-AG, is being explored for its potential in cancer therapy:
- Tumor Growth Inhibition : Some studies indicate that 1-AG can inhibit tumor growth and induce apoptosis in cancer cells through cannabinoid receptor-mediated pathways .
Case Studies and Experimental Findings
Future Research Directions
Despite the promising applications of 1-AG, further research is needed to fully understand its pharmacological properties and therapeutic potentials:
- Dosage Optimization : Determining effective dosages for different conditions remains critical.
- Long-term Effects : Investigating the long-term effects of 1-AG on human physiology will be essential for clinical applications.
- Mechanistic Studies : More detailed studies on the molecular mechanisms underlying its effects on various receptors will enhance our understanding of its therapeutic potential.
Properties
IUPAC Name |
2,3-dihydroxypropyl icosa-5,8,11,14-tetraenoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCOKIYJYGMDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276149, DTXSID60865773 | |
Record name | 1-Arachidonoyl Glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydroxypropyl icosa-5,8,11,14-tetraenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129691-05-0 | |
Record name | 1-Arachidonoyl Glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.